molecular formula C24H23N3O5S B2362004 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 443353-59-1

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2362004
CAS No.: 443353-59-1
M. Wt: 465.52
InChI Key: ZFFMKYAYCWUYMT-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

    Chemical Synthesis:

Future Directions

The study of quinazoline derivatives is an active area of research due to their wide range of biological activities. Future research could involve synthesizing this compound and testing its biological activity, or using it as a starting point to synthesize new quinazoline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the Sulfanylidene Group:

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the quinazoline core with furan-2-ylmethyl halide.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The compound can be reduced to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in various biological processes.

    Modulating Receptors: The compound may interact with receptors on the surface of cells, modulating their activity.

    Interfering with DNA/RNA: The compound may bind to DNA or RNA, affecting their function and expression.

Comparison with Similar Compounds

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities.

    Sulfanylidene Compounds: These compounds contain the sulfanylidene group and may have similar chemical reactivity.

    Furan-2-ylmethyl Derivatives: These compounds contain the furan-2-ylmethyl group and may have similar structural features.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-20-8-5-15(12-21(20)31-2)9-10-27-23(29)18-7-6-16(13-19(18)26-24(27)33)22(28)25-14-17-4-3-11-32-17/h3-8,11-13H,9-10,14H2,1-2H3,(H,25,28)(H,26,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFMKYAYCWUYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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